N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide is a complex organic compound characterized by the presence of a tert-butyl group, an oxolane ring, and a sulfonylbenzamide moiety
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-13(2)25(22,23)16-8-6-14(7-9-16)18(21)20-12-15-10-11-24-17(15)19(3,4)5/h6-9,13,15,17H,10-12H2,1-5H3,(H,20,21)/t15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLVSRPLHXUMR-WBVHZDCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCOC2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC[C@H]2CCO[C@@H]2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The use of microreactors can enhance the control over reaction parameters, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share structural similarities and are used in the synthesis of biologically significant amino acids.
Uniqueness
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-propan-2-ylsulfonylbenzamide stands out due to its combination of a tert-butyl group, an oxolane ring, and a sulfonylbenzamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
